

Chemical properties and reactivity of 4-Bromo-3-fluoro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-3-fluoro-2-methylbenzoic acid

Cat. No.: B1525638

[Get Quote](#)

An In-Depth Technical Guide to **4-Bromo-3-fluoro-2-methylbenzoic Acid** for Advanced Research & Development

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of **4-Bromo-3-fluoro-2-methylbenzoic acid**, a highly functionalized aromatic carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document explores the compound's core chemical properties, reactivity profile, synthetic considerations, and strategic applications, grounding all claims in established scientific principles and methodologies.

Core Molecular Profile and Physicochemical Properties

4-Bromo-3-fluoro-2-methylbenzoic acid (CAS No. 1349716-97-7) is a polysubstituted aromatic building block whose utility stems from the unique electronic interplay of its functional groups.^{[1][2]} The strategic placement of bromo, fluoro, methyl, and carboxylic acid moieties on the benzene ring creates a versatile scaffold for complex molecular engineering.

Structural and Physical Data

A summary of the key physicochemical properties is presented below, providing a foundational dataset for experimental design.

Property	Value	Source(s)
CAS Number	1349716-97-7	[1] [2]
Molecular Formula	C ₈ H ₆ BrFO ₂	[1]
Molecular Weight	233.03 g/mol	[1]
Physical Form	Solid, at room temperature	[1]
Purity/Specification	Typically ≥95%	[3] [4]
Storage	Sealed in a dry environment at room temperature	[1]
SMILES	<chem>O=C(O)C1=CC=C(Br)C(F)=C1C</chem>	[1]
InChI Key	PIMDCUNZRUXGME-UHFFFAOYSA-N	[4]

Spectroscopic Signature

While a comprehensive, published spectrum for this specific isomer is not readily available, its expected spectroscopic characteristics can be predicted based on established principles and data from close structural analogs.[\[5\]](#)

- ¹H NMR: The spectrum would feature distinct signals for the two aromatic protons, a singlet for the methyl protons, and a characteristically broad singlet for the acidic carboxylic acid proton (typically δ 10-13 ppm).[\[5\]](#)
- ¹³C NMR: Key signals would include the carboxylic carbon (δ 165-175 ppm) and distinct aromatic carbons, with their chemical shifts influenced by the attached substituents.[\[5\]](#) The carbons bonded to bromine and fluorine would show characteristic shifts and coupling patterns (in the case of ¹³C-¹⁹F coupling).
- ¹⁹F NMR: A singlet is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

- IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad, $\sim 2500\text{-}3300\text{ cm}^{-1}$), the C=O stretch ($\sim 1700\text{ cm}^{-1}$), C=C aromatic stretches ($\sim 1400\text{-}1600\text{ cm}^{-1}$), and C-F/C-Br stretches in the fingerprint region.[6]

Caption: Structure of **4-Bromo-3-fluoro-2-methylbenzoic acid**.

Chemical Reactivity and Synthetic Utility

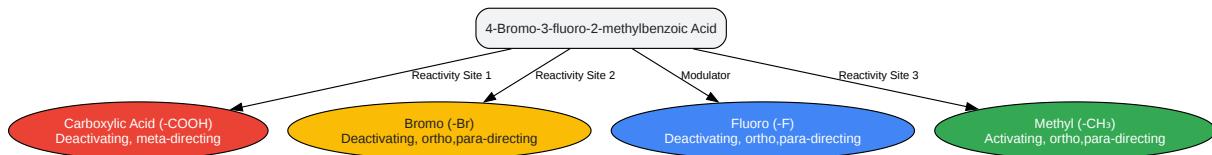
The reactivity of **4-Bromo-3-fluoro-2-methylbenzoic acid** is dictated by the directing and activating/deactivating effects of its four distinct substituents. This complex interplay allows for highly selective and sequential chemical transformations, making it a valuable intermediate.

Analysis of Substituent Effects

The synthetic utility of this molecule arises from the ability to selectively address different reactive sites. The electronic nature of each group governs the reactivity of the aromatic ring and the functional groups themselves.

- Carboxylic Acid (-COOH): An electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution (EAS) and is meta-directing.
- Bromine (-Br): An electron-withdrawing group (deactivating) that is ortho, para-directing due to resonance effects.
- Fluorine (-F): A strongly electron-withdrawing group (deactivating) that is also ortho, para-directing.
- Methyl (-CH₃): An electron-donating group that activates the ring towards EAS and is ortho, para-directing.[5]

The cumulative effect of these groups makes the remaining aromatic C-H bonds (at positions 5 and 6) electron-poor and thus less susceptible to further electrophilic substitution. The primary value of this scaffold lies not in further ring substitution, but in the transformation of its existing functional groups.



[Click to download full resolution via product page](#)

Caption: Substituent influence on molecular reactivity.

Key Reaction Pathways

- Carboxylic Acid Derivatization: The -COOH group is readily converted into esters, amides, or acid chlorides. This is a primary pathway for incorporating the molecule into larger, more complex structures, such as active pharmaceutical ingredients (APIs).^[7]
- Palladium-Catalyzed Cross-Coupling: The bromine atom at the 4-position is an excellent handle for reactions like Suzuki, Stille, Heck, and Sonogashira couplings.^{[5][8]} This allows for the facile introduction of aryl, heteroaryl, or alkyl groups, providing a powerful tool for exploring structure-activity relationships (SAR) in drug discovery.^[8]
- Benzylic Functionalization: The methyl group can be a site for radical-initiated reactions, such as benzylic bromination using N-bromosuccinimide (NBS), to introduce another reactive handle onto the scaffold.^[7]

Strategic Applications in Drug Discovery and Materials Science

The unique combination of reactive sites makes this compound a versatile intermediate for constructing novel therapeutic agents and functional materials.^[5]

Role as a Pharmaceutical Building Block

In medicinal chemistry, halogenated aromatic acids are foundational scaffolds. The trifluoromethyl group, often analogous in effect to the fluoro and bromo combination here, is known to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity. [8]

- Scaffold for API Synthesis: The carboxylic acid allows for amide bond formation, a ubiquitous linkage in pharmaceuticals. The bromo-substituent provides a subsequent site for diversification via cross-coupling to build out molecular complexity.
- Fragment-Based Drug Design (FBDD): This molecule can serve as a fragment for screening against biological targets. The fluorine atom can engage in specific hydrogen bonds or other non-covalent interactions, while the bromine provides a vector for fragment evolution once a hit is identified.[5]

Synthesis of Heterocyclic Systems

Many biologically active compounds are heterocyclic in nature. **4-Bromo-3-fluoro-2-methylbenzoic acid** can serve as a precursor for various heterocyclic systems. For example, derivatives can be used to synthesize isoindolinones or quinolones, classes of compounds with known biological activities.[9]



[Click to download full resolution via product page](#)

Caption: A typical synthetic workflow in drug discovery.

Experimental Protocols & Methodologies

The following protocols are representative of the key transformations involving **4-Bromo-3-fluoro-2-methylbenzoic acid**. They are designed to be self-validating, with clear endpoints and purification steps.

Protocol: Esterification to Methyl 4-bromo-3-fluoro-2-methylbenzoate

This protocol describes the conversion of the carboxylic acid to its corresponding methyl ester, a common step to protect the acid or modify its reactivity.

Rationale: Fischer esterification is a robust and scalable acid-catalyzed reaction. Using methanol as both reactant and solvent drives the equilibrium towards the product. Sulfuric acid is a cost-effective and potent catalyst.[\[10\]](#)

Methodology:

- **Setup:** To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **4-Bromo-3-fluoro-2-methylbenzoic acid** (2.33 g, 10 mmol).
- **Reagents:** Add methanol (50 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.5 mL) with stirring.
- **Reaction:** Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase.
- **Workup:** After cooling to room temperature, slowly pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
- **Purification:** Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
- **Final Product:** Purify the crude product by column chromatography on silica gel if necessary to yield the pure methyl ester.

Protocol: Suzuki Cross-Coupling

This protocol outlines the coupling of the bromo-substituent with an arylboronic acid, demonstrating its utility as a diversification point.

Rationale: The Suzuki coupling is a cornerstone of modern organic synthesis due to its functional group tolerance and reliability. A palladium catalyst, a suitable ligand, and a base are required to facilitate the catalytic cycle.[\[9\]](#)

Methodology:

- **Setup:** In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine methyl 4-bromo-3-fluoro-2-methylbenzoate (from protocol 4.1, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
- **Catalyst System:** Add $\text{Pd}(\text{PPh}_3)_4$ (0.03 mmol, 3 mol%) to the flask.
- **Solvent:** Add a degassed solvent mixture of dioxane and water (4:1 ratio, 10 mL total).
- **Reaction:** Heat the reaction mixture to 90-100°C with vigorous stirring for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
- **Workup:** Cool the reaction to room temperature and dilute with water (20 mL).
- **Extraction:** Extract the product with ethyl acetate (3 x 20 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue via flash column chromatography on silica gel to obtain the desired coupled product.

Safety, Handling, and Storage

Proper handling of halogenated organic compounds is critical for laboratory safety. While a specific safety data sheet for this isomer is not widely available, data from closely related compounds provides guidance.

- **Hazard Profile:** Assumed to be an irritant. Compounds like 4-bromo-2-fluorobenzoic acid are irritating to the eyes, respiratory system, and skin.[\[11\]](#) GHS pictograms for similar compounds often include the "Warning" signal word with hazard statements H315 (Causes

skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[12][13]

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. When handling the solid powder, use a fume hood to avoid inhalation of dust.[11][14]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-3-fluoro-2-methylbenzoic acid represents a strategically designed chemical building block with significant potential in pharmaceutical and materials science research. Its polysubstituted nature provides multiple, orthogonally reactive sites that can be addressed selectively. The carboxylic acid serves as an anchor point for amide or ester formation, while the bromine atom is a versatile handle for carbon-carbon bond formation via cross-coupling chemistry. A thorough understanding of its reactivity, grounded in the electronic effects of its substituents, empowers researchers to leverage this molecule for the efficient synthesis of complex and high-value chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 1349716-97-7|4-Bromo-3-fluoro-2-methylbenzoic acid|BLD Pharm [bldpharm.com]
2. echemi.com [echemi.com]
3. chemscene.com [chemscene.com]
4. 4-Bromo-2-fluoro-3-methylbenzoic acid | CymitQuimica [cymitquimica.com]
5. 2-Bromo-4-fluoro-3-methylbenzoic Acid [benchchem.com]

- 6. mdpi.com [mdpi.com]
- 7. ossila.com [ossila.com]
- 8. nbinno.com [nbinno.com]
- 9. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]
- 10. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. 153556-42-4|4-Bromo-3-fluorobenzoic acid|BLD Pharm [bldpharm.com]
- 13. 4-溴-3-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [Chemical properties and reactivity of 4-Bromo-3-fluoro-2-methylbenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1525638#chemical-properties-and-reactivity-of-4-bromo-3-fluoro-2-methylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com